molecular formula C11H14N4O B2630437 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one CAS No. 1708251-28-8

5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one

Numéro de catalogue: B2630437
Numéro CAS: 1708251-28-8
Poids moléculaire: 218.26
Clé InChI: LJHIMIANOMOWQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one is a compound with a complex structure that belongs to the triazoloquinazolinone family. These compounds are of interest due to their versatile biological activities and potential therapeutic applications.

Applications De Recherche Scientifique

Chemistry: : The compound is studied for its potential to create new materials with unique properties, such as advanced polymers. Biology : It serves as a probe to investigate cellular processes and enzyme functions. Medicine : Research explores its potential as a therapeutic agent for various diseases, including anti-inflammatory, anticancer, and antimicrobial properties. Industry

Mécanisme D'action

The mechanism of action of the compound is not available in the search results .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one typically involves a multi-step process starting from simple, commercially available starting materials. One common synthetic route includes the following steps:

  • Formation of the hydrazine derivative: : Starting with an appropriately substituted aromatic aldehyde, react it with hydrazine hydrate to form the hydrazone.

  • Cyclization: : Subject the hydrazone to cyclization reactions using suitable reagents like acetic anhydride to form the triazole ring.

  • Reduction: : Reduce the resulting intermediate to yield the tetrahydroquinazolinone structure.

Industrial Production Methods: In industrial settings, the production of this compound might involve optimizing the reaction conditions to ensure higher yields, purity, and cost-effectiveness. Techniques such as catalytic hydrogenation and solvent-free reactions are explored for greener production.

Types of Reactions it Undergoes:

  • Oxidation: : This compound can undergo oxidation reactions, forming oxidized derivatives, which could be relevant for its biological activity.

  • Reduction: : Reductive conditions can modify the triazoloquinazolinone framework, potentially yielding new analogs.

  • Substitution: : Various substituents can be introduced at specific positions on the quinazolinone ring through substitution reactions, using reagents like alkyl halides or nitrating agents.

Common Reagents and Conditions:

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

  • Reduction: : Utilizing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Using halogenation agents such as bromine or chlorine in the presence of catalysts.

Major Products Formed: The major products depend on the specific reactions undertaken. For example:

  • Oxidized derivatives: : These might include keto forms or oxygenated analogs.

  • Reduced forms: : Resulting in different hydrogenated compounds.

  • Substituted products: : Introducing various functional groups like nitro, alkyl, or halo.

Comparaison Avec Des Composés Similaires

Compared to other triazoloquinazolinones, 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one stands out due to its unique ethyl substitution at the 5-position, influencing its biological activity.

  • Similar Compounds

    • Unsubstituted triazoloquinazolinones: : Lack the ethyl group, potentially altering their biological effects.

    • Substituted analogs with different groups: : Such as methyl, propyl, or halogen substitutions, each having distinct properties and applications.

Propriétés

IUPAC Name

5-ethyl-7,8,9,10-tetrahydro-2H-[1,2,4]triazolo[4,3-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-2-9-12-8-6-4-3-5-7(8)10-13-14-11(16)15(9)10/h2-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHIMIANOMOWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(CCCC2)C3=NNC(=O)N13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.